Lazucirnon

Descripción general

Descripción

Métodos De Preparación

Las rutas sintéticas específicas y las condiciones de reacción para ALK-4290 no se publican ampliamente. Se sabe que ALK-4290 es una molécula pequeña que ha sido bien tolerada en estudios clínicos previos. Alkahest Inc. adquirió ALK-4290 de Boehringer-Ingelheim y tiene derechos exclusivos para su desarrollo y comercialización .

Análisis De Reacciones Químicas

ALK-4290 pertenece a la clase de compuestos orgánicos conocidos como n-bencilpiperidinas. Estos compuestos normalmente experimentan diversas reacciones químicas como:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

ALK-4290 se ha investigado principalmente por su potencial en el tratamiento de la degeneración macular asociada a la edad (DMAE). Ha demostrado una actividad preclínica prometedora en modelos animales como un agente de monoterapia oral. El compuesto se dirige a CCL11, que está elevado en la DMAE húmeda y otras enfermedades relacionadas con la edad . Además, ALK-4290 se ha evaluado en ensayos clínicos por sus efectos terapéuticos y seguridad en pacientes con DMAE húmeda recién diagnosticada y aquellos refractarios a la terapia anti-factor de crecimiento endotelial vascular (VEGF) .

Mecanismo De Acción

ALK-4290 ejerce sus efectos inhibiendo el receptor CCR3, que es el receptor natural de la eotaxina. Al bloquear la unión de la eotaxina a su receptor acoplado a proteína G (GPCR) CCR3, ALK-4290 reduce los procesos inflamatorios asociados con la DMAE . Este mecanismo de acción lo convierte en un agente terapéutico potencial para otras enfermedades inflamatorias también.

Comparación Con Compuestos Similares

ALK-4290 es único en su mecanismo de acción como antagonista de CCR3. Los compuestos similares incluyen otros inhibidores de CCR3 e inhibidores de la tirosina quinasa ALK (TKI) utilizados en el tratamiento de varios tipos de cáncer. Algunos de estos compuestos similares son:

Crizotinib: Un TKI de ALK utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.

Ceritinib: Un TKI de ALK utilizado para pacientes con cáncer de pulmón de células no pequeñas positivo para ALK.

La singularidad de ALK-4290 radica en su administración oral y su objetivo específico del receptor CCR3, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades inflamatorias como la DMAE .

Propiedades

IUPAC Name |

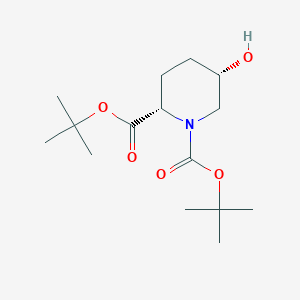

2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClN5O3/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKNOLCXIFYNFV-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251528-23-0 | |

| Record name | Lazucirnon [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251528230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALK-4290 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAZUCIRNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0T9LLR4TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3320515.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)

![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)

![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)